molecular formula C6H7F2NO B14889831 3-(Difluoromethyl)-1-hydroxycyclobutanecarbonitrile

3-(Difluoromethyl)-1-hydroxycyclobutanecarbonitrile

Cat. No.: B14889831
M. Wt: 147.12 g/mol
InChI Key: MXMAVVQZHDLICP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF₂H) imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile typically involves the difluoromethylation of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated ketones, primary amines, and substituted cyclobutane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-hydroxycyclobutane-1-carbonitrile
  • 3-(Difluoromethyl)-1-hydroxycyclopentane-1-carbonitrile
  • 3-(Difluoromethyl)-1-hydroxycyclohexane-1-carbonitrile

Uniqueness

3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile is unique due to its specific ring size and the presence of both hydroxyl and nitrile functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile building block for various applications .

Properties

Molecular Formula

C6H7F2NO

Molecular Weight

147.12 g/mol

IUPAC Name

3-(difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile

InChI

InChI=1S/C6H7F2NO/c7-5(8)4-1-6(10,2-4)3-9/h4-5,10H,1-2H2

InChI Key

MXMAVVQZHDLICP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)O)C(F)F

Origin of Product

United States

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